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Compound Name: 1-(Propan-2-yl)piperazine hydrate

Cat. No.: B2451115

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Propan-2-yl)piperazine, also commonly known as 1-isopropylpiperazine, is a substituted
piperazine derivative that serves as a crucial building block in the synthesis of a wide array of
pharmacologically active compounds. The piperazine ring is a prevalent scaffold in medicinal
chemistry, recognized for its ability to impart favorable physicochemical properties, such as
improved solubility and basicity, which are often essential for drug candidates. This guide
provides an in-depth overview of 1-(propan-2-yl)piperazine hydrate, focusing on its chemical
identity, molecular structure, synthesis, and applications in drug development, supported by
relevant experimental data and protocols.

Chemical Identification and Molecular Structure

While a specific CAS number for the hydrated form of 1-(propan-2-yl)piperazine is not distinctly
cataloged, the anhydrous form is identified by CAS Number 4318-42-7. For the hydrate, it is
standard practice to use the CAS number of the anhydrous compound and specify the
presence of water molecules.

The molecular structure of 1-(propan-2-yl)piperazine consists of a piperazine ring with an
isopropyl group attached to one of the nitrogen atoms. The presence of the second nitrogen
atom with a free secondary amine provides a reactive site for further functionalization, making it
a versatile intermediate in organic synthesis.
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Molecular Formula (Anhydrous): C7H1eN2
Molecular Structure (Anhydrous):

The hydrated form incorporates one or more water molecules associated with the piperazine
derivative, which can influence its physical properties such as melting point and solubility.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 1-(propan-2-yl)piperazine is
presented below. This data is essential for its handling, characterization, and use in synthetic
and analytical procedures.

Property Value

Molecular Weight 128.22 g/mol

Appearance Colorless to light yellow clear liquid

Boiling Point 180-181 °C

Density 0.896 g/mL

Refractive Index n20/D 1.4710

Flash Point 54.4 °C (closed cup)

Solubility Slightly soluble in water

'H NMR P'eaks cj‘orre.sponding to isopropyl and
piperazine ring protons

15C NMR Signals indicative of the carbon atoms in the
isopropyl and piperazine moieties

FTIR Characteristic peaks for N-H and C-N stretching

SMILES CC(C)N1CCNCC1

INChl Key WHKWMTXTYKVFLK-UHFFFAOYSA-N

Synthesis of 1-(Propan-2-yl)piperazine
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The synthesis of 1-(propan-2-yl)piperazine can be achieved through several synthetic routes.
The two primary methods are direct alkylation of piperazine and reductive amination.

Direct Alkylation of Piperazine

This method involves the reaction of piperazine with an isopropyl halide (e.g., 2-bromopropane
or 2-iodopropane). To favor mono-alkylation and minimize the formation of the di-substituted
product, a large excess of piperazine is typically used.

Experimental Protocol: Mono-alkylation of Piperazine

Reaction Setup: In a round-bottom flask, dissolve a significant molar excess of piperazine
(e.g., 5-10 equivalents) in a suitable solvent such as ethanol or acetonitrile.

o Addition of Alkylating Agent: Slowly add 1 equivalent of 2-bromopropane to the stirred
piperazine solution at room temperature.

o Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress
using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

o Work-up: After the reaction is complete, cool the mixture and remove the solvent under
reduced pressure.

 Purification: The resulting residue is partitioned between an aqueous basic solution (e.g., 1M
NaOH) and an organic solvent (e.g., dichloromethane). The organic layers are combined,
dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then
purified by distillation or column chromatography to yield 1-(propan-2-yl)piperazine.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and involves the
reaction of piperazine with acetone in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

¢ Imine Formation: In a reaction vessel, dissolve piperazine (1 equivalent) and acetone (1-1.2
equivalents) in a suitable solvent, such as methanol or dichloromethane. A catalytic amount
of acetic acid can be added to facilitate the formation of the iminium ion intermediate.
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e Reduction: To the stirred solution, add a reducing agent such as sodium
triacetoxyborohydride (NaBH(OACc)s) or sodium cyanoborohydride (NaBHsCN) portion-wise
at room temperature.

o Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the
reaction by TLC or GC-MS.

e Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous
solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like
dichloromethane.

 Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The final product can be purified by distillation or
column chromatography.

Applications in Drug Development

The 1-(propan-2-yl)piperazine moiety is a key structural component in numerous active
pharmaceutical ingredients (APIs). Its presence can significantly influence the pharmacokinetic
and pharmacodynamic properties of a drug molecule. The piperazine ring often serves as a
linker between different pharmacophoric groups, and the isopropyl group can provide steric
bulk and modulate lipophilicity.

Substituted piperazines, including 1-isopropylpiperazine, are found in drugs targeting a variety
of receptors and enzymes, and are investigated for their potential in treating central nervous
system disorders, cancer, and infectious diseases.[1]

Analytical Methods for Characterization

Accurate and reliable analytical methods are crucial for the quality control of 1-(propan-2-
yl)piperazine and its derivatives. High-performance liquid chromatography (HPLC) and gas
chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

HPLC Analysis

Due to the lack of a strong chromophore, direct UV detection of 1-(propan-2-yl)piperazine can
be challenging. Derivatization with a UV-active agent is often employed. Alternatively, universal
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detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol
Detection (CAD) can be used.

Experimental Protocol: HPLC with Derivatization

o Derivatization: React a known amount of the sample with a derivatizing agent (e.g., dansyl
chloride) in an appropriate buffer to form a UV-active derivative.

e Chromatographic Conditions:
o Column: A C18 reversed-phase column is typically used.

o Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a modifier
like formic acid or trifluoroacetic acid) is common.

o Detection: UV detection at the wavelength corresponding to the maximum absorbance of
the derivative.

o Quantification: A calibration curve is generated using standards of the derivatized 1-(propan-
2-yl)piperazine to quantify the analyte in the sample.

GC-MS Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile
compounds like 1-(propan-2-yl)piperazine.

Experimental Protocol: GC-MS Analysis

o Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or
dichloromethane).

» GC Conditions:
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

o Injection: Split or splitless injection depending on the concentration.
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o Oven Program: A temperature gradient is used to ensure good separation of the analyte
from any impurities.

e MS Conditions:
o lonization: Electron Impact (EIl) ionization is standard.

o Detection: The mass spectrometer is operated in full scan mode to obtain the mass
spectrum of the eluting compounds for identification.

o Data Analysis: The retention time and the mass spectrum of the analyte are compared with
those of a reference standard for confirmation and quantification.

Visualizing Workflows
Synthesis Workflow: Reductive Amination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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